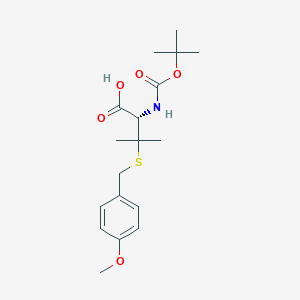

Boc-D-Pen(Mob)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUHEEDQLRFEIM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427027 | |

| Record name | Boc-D-Pen(Mob)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106306-57-4 | |

| Record name | Boc-D-Pen(Mob)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Pen(Mob)-OH for Researchers and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-S-(4-methoxybenzyl)-D-penicillamine, commonly abbreviated as Boc-D-Pen(Mob)-OH, is a protected amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. As a derivative of D-penicillamine, it introduces a unique sterically hindered thiol functionality into peptide sequences, which can confer specific structural and biological properties. This guide provides a comprehensive overview of its chemical properties, synthesis, application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a white to off-white solid that is utilized as a building block in peptide synthesis.[] The tert-butoxycarbonyl (Boc) group on the α-amino function and the 4-methoxybenzyl (Mob) group on the sulfur atom provide orthogonal protection, allowing for selective deprotection and chain elongation during peptide synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₇NO₅S | [3] |

| Molecular Weight | 369.48 g/mol | [3] |

| CAS Number | 106306-57-4 | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (TLC) | |

| Melting Point | 108-115°C | |

| Storage | 2-8°C |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general two-step synthetic pathway can be proposed based on standard organic chemistry reactions. This involves the S-alkylation of D-penicillamine followed by the N-protection of the resulting intermediate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound from D-penicillamine.

Experimental Protocol: A General Approach

Step 1: Synthesis of S-(4-methoxybenzyl)-D-penicillamine

-

Dissolve D-penicillamine in a suitable solvent, such as a mixture of water and a miscible organic solvent (e.g., THF or ethanol).

-

Add a base (e.g., sodium hydroxide or triethylamine) to deprotonate the thiol group.

-

Slowly add 4-methoxybenzyl chloride to the reaction mixture at room temperature.

-

Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product, for instance, by recrystallization, to obtain S-(4-methoxybenzyl)-D-penicillamine.

Step 2: N-Boc Protection

-

Dissolve the S-(4-methoxybenzyl)-D-penicillamine intermediate in a suitable solvent system, such as a mixture of acetone and water.

-

Add a base, typically triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, usually at a controlled temperature (e.g., 0-40°C).

-

Stir the reaction for a period of 0.5 to 4 hours, monitoring its progress by TLC.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of 2-3 with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of amino acids on a solid support (resin) to form a desired peptide sequence.

General Workflow for SPPS using this compound

Caption: General workflow for incorporating this compound into a peptide sequence using Boc-SPPS.

Detailed Experimental Protocols for SPPS

1. Resin Preparation and Swelling

-

Resin Selection: For Boc-SPPS, Merrifield or PAM resins are commonly used for synthesizing peptide acids, while MBHA resin is the standard for peptide amides.

-

Procedure: Swell the chosen resin in dichloromethane (DCM) for at least 30 minutes before initiating the synthesis.

2. Boc Deprotection

-

Reagent: A solution of 50% trifluoroacetic acid (TFA) in DCM is typically used.

-

Procedure:

-

Wash the resin with DCM.

-

Treat the resin with the 50% TFA/DCM solution for 2 minutes and drain.

-

Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.

-

3. Neutralization

-

Reagent: A 10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

-

Procedure:

-

Wash the resin with DCM or DMF.

-

Treat the resin with the 10% DIEA solution twice for 2 minutes each to neutralize the protonated N-terminus.

-

Wash the resin thoroughly with DCM or DMF to remove excess base.

-

4. Coupling of this compound

-

Reagents: this compound, a coupling agent (e.g., HBTU, TBTU), an activator (e.g., HOBt), and a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (2-4 equivalents relative to the resin loading), HOBt (2-4 eq.), and HBTU (2-4 eq.) in DMF.

-

Add DIEA (4-8 eq.) to the mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.

-

If the coupling is incomplete, the step can be repeated.

-

After complete coupling, wash the resin with DMF and DCM.

-

5. Cleavage from Resin and Side-Chain Deprotection

The Mob group is relatively acid-labile and can be cleaved under conditions similar to those used for other benzyl-type protecting groups.

-

Reagents: A strong acid such as anhydrous hydrogen fluoride (HF) or a "cleavage cocktail" containing TFA and scavengers. A common non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/ethanedithiol) may be necessary.

-

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the dried resin with the chosen cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash the pellet several times with cold ether.

-

Dry the crude peptide under vacuum.

-

Analysis of the Final Peptide

1. Purification

-

Method: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Typical Conditions: A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA. Fractions are collected and analyzed for purity.

2. Characterization

-

Method: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Table 2: Hypothetical Analytical Data for a Model Peptide Containing Pen(Mob)

| Analytical Technique | Expected Result |

| Analytical RP-HPLC | A single major peak indicating high purity (>95%). |

| Mass Spectrometry | The observed molecular weight should match the calculated molecular weight of the desired peptide. |

Signaling Pathways

As this compound is a synthetic amino acid derivative used as a building block in chemical synthesis, there is no direct involvement in or modulation of specific signaling pathways. Its incorporation into a peptide, however, could influence the resulting peptide's interaction with biological targets, thereby indirectly affecting signaling pathways. The unique structural constraints imposed by the penicillamine residue can alter the peptide's conformation and receptor binding affinity.

Conclusion

References

An In-depth Technical Guide to Boc-D-Pen(Mob)-OH: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-S-(4-methoxybenzyl)-D-penicillamine, commonly abbreviated as Boc-D-Pen(Mob)-OH, is a crucial protected amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique structural features, including the acid-labile Boc protecting group for the α-amino group and the Mob group for the thiol side chain of D-penicillamine, make it a valuable building block for the synthesis of complex and therapeutically relevant peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel peptide-based therapeutics. Detailed experimental protocols for its use in SPPS and a summary of its key characteristics are presented to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid D-penicillamine. The chemical structure features a tert-butoxycarbonyl (Boc) group attached to the alpha-amino group and a 4-methoxybenzyl (Mob) group protecting the thiol side chain.

Chemical Structure:

Table 1: Physicochemical Properties of this compound []

| Property | Value |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-S-(4-methoxybenzyl)-D-penicillamine |

| Synonyms | Boc-D-Pen(pMeOBzl)-OH, Boc-β,β-dimethyl-D-Cys(pMeOBzl)-OH |

| CAS Number | 106306-57-4[2] |

| Molecular Formula | C18H27NO5S[] |

| Molecular Weight | 369.48 g/mol [] |

| Appearance | White to off-white solid[] |

| Melting Point | 108-115 °C |

| Purity | ≥98.0% (TLC) |

Solubility:

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its constituent parts and similar molecules.

Expected 1H NMR Spectral Data:

The 1H NMR spectrum is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the methoxy group on the Mob moiety (a singlet around 3.8 ppm), the aromatic protons of the Mob group (two doublets in the aromatic region), the benzylic protons of the Mob group (a singlet or two doublets), the α-proton of the penicillamine backbone, and the methyl protons of the penicillamine.

Expected 13C NMR Spectral Data:

The 13C NMR spectrum should display signals corresponding to the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the carbons of the 4-methoxyphenyl ring, the benzylic carbon, and the carbons of the D-penicillamine residue.

Expected FTIR Spectral Data:

The FTIR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, C-O stretching, and aromatic C-H and C=C vibrations from the methoxybenzyl group.

Expected Mass Spectrometry Data:

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern in MS/MS analysis would likely involve the loss of the Boc group and cleavage of the S-CH2 bond of the Mob protecting group.

Experimental Protocols

This compound is primarily used in Boc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.

Protocol: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the key steps for a single coupling cycle using this compound in manual solid-phase peptide synthesis.

Materials:

-

Peptide synthesis resin (e.g., Merrifield or PAM resin) with the N-terminal Boc group removed.

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU)

-

Washing solvents (DCM, DMF, Isopropanol)

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This is usually a two-step process: a brief pre-wash followed by a longer treatment.

-

Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc-related byproducts.

-

Neutralization: The protonated N-terminus of the peptide-resin is neutralized with a solution of a tertiary amine, such as DIEA in DCM or DMF, to generate the free amine necessary for coupling.

-

Washing: The resin is washed with DCM and DMF to remove excess base.

-

Coupling: The this compound is pre-activated with a coupling reagent (e.g., DCC, HBTU) and then added to the resin. The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) with agitation.

-

Washing: The resin is washed extensively with DMF and DCM to remove unreacted amino acid and coupling byproducts.

-

Monitoring (Optional): A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection:

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Mob group) are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers are typically added to prevent side reactions.

Applications in Drug Development

The incorporation of D-penicillamine into peptide structures can confer unique pharmacological properties. Peptides containing penicillamine have shown potential in various therapeutic areas.

Vasopressin Analogs:

Penicillamine-containing analogs of vasopressin have been synthesized and studied for their potent and specific antagonism of the vasopressor effects of arginine-vasopressin (AVP). These analogs are valuable pharmacological tools for investigating the role of AVP in cardiovascular regulation.

Non-Opioid Analgesics:

Selective incorporation of penicillamine into venom-derived peptides has led to the development of potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs), which are targets for non-opioid analgesics. This highlights the potential of using this compound in the synthesis of novel pain therapeutics.

Signaling Pathways and Logical Relationships

The biological effects of peptides synthesized using this compound are often mediated through their interaction with specific cellular signaling pathways. For instance, vasopressin analogs containing penicillamine would modulate the vasopressin signaling pathway.

Vasopressin Signaling Pathway:

Vasopressin exerts its effects by binding to two main types of G-protein coupled receptors: V1 and V2. The V1 receptors are coupled to the Gq protein and the IP3 signal transduction pathway, leading to an increase in intracellular calcium and smooth muscle contraction. The V2 receptors are coupled to Gs protein and adenylyl cyclase, resulting in increased cAMP levels and water reabsorption in the kidneys.

References

Technical Guide: Boc-D-Pen(Mob)-OH in Peptide Synthesis

CAS Number: 106306-57-4

This technical guide provides an in-depth overview of Boc-D-Pen(Mob)-OH, a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly those with therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, its application in solid-phase peptide synthesis (SPPS), and the strategic importance of the D-penicillamine moiety in designing peptide analogs.

Compound Profile

This compound, chemically known as N-tert-butoxycarbonyl-D-penicillamine(p-methoxybenzyl), is a protected form of D-penicillamine. The tert-butoxycarbonyl (Boc) group on the N-terminus and the p-methoxybenzyl (Mob) group on the thiol side chain provide orthogonal protection, enabling its controlled incorporation into a peptide sequence during solid-phase peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 106306-57-4 |

| Molecular Formula | C₁₈H₂₇NO₅S |

| Molecular Weight | 369.48 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

Strategic Importance in Peptide Drug Discovery

The incorporation of D-penicillamine (D-Pen) into peptide sequences is a key strategy for developing analogs of bioactive peptides, such as vasopressin and oxytocin, with modified pharmacological properties. The gem-dimethyl group on the β-carbon of penicillamine introduces significant conformational constraints.

The substitution of cysteine with penicillamine can have profound effects on the biological activity of a peptide. For instance, this modification has been shown to convert peptide agonists into antagonists. Specifically, in the design of oxytocin antagonists, the presence of a D-amino acid at certain positions can enhance antagonistic potency. The use of D-Pen, as in this compound, is a valuable tool for exploring structure-activity relationships and developing potent and selective peptide-based therapeutics.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis. The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

General SPPS Workflow

The following diagram illustrates the typical cycle for incorporating an amino acid, such as this compound, in Boc-SPPS.

Caption: General workflow for one cycle of Boc-SPPS.

Experimental Protocols

Table 2: Generalized Protocol for Coupling this compound

| Step | Procedure | Reagents & Solvents |

| 1. Resin Swelling | The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent. | Dichloromethane (DCM) |

| 2. Boc Deprotection | The Boc protecting group from the N-terminus of the resin-bound peptide is removed. | 25-50% Trifluoroacetic acid (TFA) in DCM |

| 3. Neutralization | The resulting trifluoroacetate salt is neutralized to the free amine. | 5-10% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) |

| 4. Coupling | This compound is activated and coupled to the free amine on the resin. | This compound, a coupling agent (e.g., HBTU, DIC/HOBt), DMF |

| 5. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM, Isopropanol |

Deprotection of the Mob Group:

The p-methoxybenzyl (Mob) group is a stable protecting group for the thiol side chain of penicillamine under the acidic conditions used for Boc removal. Its removal is typically achieved during the final cleavage of the peptide from the resin using strong acids. A method for the deprotection of the similar Mob group from selenocysteine suggests that a cocktail of TFA and scavengers could be effective.

Table 3: Potential Protocol for Mob Group Deprotection

| Reagent Cocktail | Conditions |

| Trifluoroacetic acid (TFA) / Triethylsilane (TES) / Thioanisole (96:2:2) | Incubation at 40°C for 4 hours |

This protocol is suggested based on the deprotection of a similar protecting group on a different amino acid and would require optimization for peptides containing Pen(Mob).[1]

Characterization of Peptides Containing Pen(Mob)

Following synthesis, the purity and identity of the peptide must be confirmed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard techniques for this purpose.

HPLC Analysis:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry Analysis:

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analysis: Confirmation of the molecular weight of the final peptide. Tandem MS (MS/MS) can be used to verify the amino acid sequence. The presence of the Boc and Mob protecting groups will result in predictable mass shifts and neutral losses during fragmentation analysis.[2][3][4][5]

Signaling Pathways of Related Peptide Antagonists

While specific signaling pathways for peptides synthesized with this compound are not detailed in the available literature, the primary targets for such synthetic peptides are often G-protein coupled receptors (GPCRs), such as the vasopressin and oxytocin receptors. Non-peptide antagonists of the vasopressin V2 receptor have been shown to inhibit the insertion of aquaporin-2 water channels into the apical membranes of collecting duct epithelial cells, leading to aquaresis. This provides a model for the potential mechanism of action for peptide-based antagonists developed using building blocks like this compound.

The following diagram illustrates a simplified signaling pathway for a generic GPCR antagonist.

Caption: Simplified GPCR signaling pathway showing antagonist action.

References

- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine. The synthesis is presented as a three-step process commencing with the commercially available starting material, D-Penicillamine (3-Thio-D-valine). The subsequent sections detail the experimental protocols, present quantitative data in a clear tabular format, and provide visualizations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of the target molecule, N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine, is achieved through a straightforward three-step synthetic sequence. This strategy leverages the availability of D-Penicillamine and employs common protecting group chemistry and selective alkylation. The overall synthetic pathway is as follows:

-

N-Boc Protection: The amino group of D-Penicillamine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

-

S-Alkylation: The thiol group of the N-Boc-D-penicillamine intermediate is selectively alkylated with 4-methoxybenzyl bromide.

-

Purification: The final product is purified using column chromatography to yield the desired compound with high purity.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

This procedure outlines the protection of the amino group of D-Penicillamine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| D-Penicillamine | 149.21 | 1.49 g | 10 |

| Di-tert-butyl dicarbonate | 218.25 | 2.40 g | 11 |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 30 |

| Dioxane | - | 20 mL | - |

| Water | - | 20 mL | - |

| Ethyl acetate | - | 50 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Brine | - | 20 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve D-Penicillamine (1.49 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in a mixture of 20 mL of dioxane and 20 mL of water.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the solution.

-

Continue stirring the reaction mixture vigorously at room temperature for 12-16 hours.

-

After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-tert-Butoxycarbonyl-D-penicillamine as a white solid.

Expected Yield: Approximately 85-95%.

Caption: Workflow for the N-Boc protection of D-Penicillamine.

This step involves the S-alkylation of N-Boc-D-penicillamine with 4-methoxybenzyl bromide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-D-penicillamine | 249.32 | 2.49 g | 10 |

| 4-Methoxybenzyl bromide | 201.06 | 2.21 g | 11 |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |

| N,N-Dimethylformamide (DMF) | - | 30 mL | - |

| Ethyl acetate | - | 100 mL | - |

| Water | - | 50 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

Dissolve N-Boc-D-penicillamine (2.49 g, 10 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF) in a 100 mL round-bottom flask.

-

Add potassium carbonate (2.76 g, 20 mmol) to the solution and stir the suspension at room temperature for 15 minutes.

-

Add 4-methoxybenzyl bromide (2.21 g, 11 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: Approximately 80-90% (crude).

The crude product from Step 2 is purified by column chromatography on silica gel.

Materials:

| Reagent/Solvent |

| Silica gel (230-400 mesh) |

| Hexane |

| Ethyl acetate |

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the pure product (monitored by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a white solid or a viscous oil.

Expected Yield: Approximately 70-80% (after purification).

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent(s) | Reaction Time (h) | Typical Yield (%) |

| 1 | D-Penicillamine | (Boc)₂O, NaHCO₃ | Dioxane, Water | 12-16 | 85-95 |

| 2 | N-Boc-D-penicillamine | 4-Methoxybenzyl bromide, K₂CO₃ | DMF | 8-12 | 80-90 (crude) |

| 3 | Crude Product | - | Hexane, Ethyl Acetate | - | 70-80 (purified) |

Reaction Mechanism Visualization

Caption: Mechanism of the S-alkylation reaction.

This technical guide provides a detailed and actionable protocol for the synthesis of N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine. The described methods utilize standard laboratory techniques and readily available reagents, making this synthesis accessible to researchers in the fields of medicinal chemistry and drug development.

Boc-D-Pen(Mob)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical properties of Boc-D-Pen(Mob)-OH, a derivative of the amino acid D-penicillamine. This compound is utilized in peptide synthesis and drug discovery, particularly in the development of novel therapeutics.

Chemical Properties

This compound, also known by its synonyms N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine and others, is a key reagent in peptide synthesis.[1] Its molecular characteristics are fundamental for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C18H27NO5S | [1][2][] |

| Molecular Weight | 369.48 g/mol | [1] |

| Appearance | White to off-white solid | |

| CAS Number | 106306-57-4 |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are context-dependent and would be found within specific research publications detailing its use. This guide focuses on the fundamental molecular properties. No generalized experimental workflows or signaling pathways are described.

References

Introduction to Boc solid-phase peptide synthesis (SPPS)

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to an insoluble solid support. The tert-butyloxycarbonyl (Boc) strategy, pioneered by R.B. Merrifield, for which he was awarded the Nobel Prize in 1984, represents a classical and robust approach to SPPS.[1] This method is particularly valued for the synthesis of long and complex peptides.[2][3]

The defining characteristic of Boc SPPS is the use of the acid-labile Boc group for the temporary protection of the α-amino (Nα) group of the incoming amino acid.[4][5] Side-chain functional groups are protected by groups that are stable to the conditions used for Boc removal but can be cleaved by a much stronger acid in the final step. This strategy, often referred to as the Boc/Bzl (tert-butoxycarbonyl/benzyl) method, relies on graduated acid lability. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously at the end of the synthesis using a strong acid, typically anhydrous hydrogen fluoride (HF).

The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus, with each cycle comprising three main steps: deprotection of the Nα-Boc group, neutralization of the resulting N-terminal ammonium salt, and coupling of the next Nα-Boc-protected amino acid.

Core Principles and Chemistry

The Boc SPPS workflow is a systematic, multi-step process. Each cycle extends the peptide chain by one amino acid.

-

Resin Swelling : The synthesis begins by swelling the solid support (resin), typically polystyrene-based, in a suitable solvent like dichloromethane (DCM). This allows the reagents to penetrate the resin beads and access the reactive sites.

-

Nα-Boc Deprotection : The temporary Boc protecting group on the N-terminus of the resin-bound peptide is removed using a solution of 25-50% trifluoroacetic acid (TFA) in DCM. This reaction is rapid and generates a free N-terminal amine, which is protonated as a trifluoroacetate salt. The byproducts of this reaction are volatile (isobutylene and carbon dioxide).

-

Neutralization : The N-terminal ammonium salt must be neutralized to the free amine before the next coupling step can occur. This is typically achieved by washing the resin with a hindered organic base, such as a 10% solution of diisopropylethylamine (DIEA) in DCM.

-

Amino Acid Coupling : The next Nα-Boc-protected amino acid is introduced. Its carboxyl group is activated to facilitate the formation of a new peptide bond with the free N-terminal amine of the growing peptide chain. This is the most critical step for the efficiency of the overall synthesis. A variety of coupling reagents are available for this activation.

-

Washing : After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts, ensuring the purity of the final peptide. This simple filtration-based purification is a key advantage of SPPS.

-

Capping (Optional) : If the coupling reaction is incomplete, the unreacted free amines on the resin can be permanently blocked or "capped" to prevent the formation of deletion sequences. This is often done using acetic anhydride and a base like DIEA.

This cycle is repeated until the desired peptide sequence is fully assembled.

Final Cleavage and Deprotection

The final step involves the simultaneous cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups. In the Boc/Bzl strategy, this is accomplished by treating the peptide-resin with a strong acid, most commonly anhydrous hydrogen fluoride (HF). This harsh procedure requires specialized, HF-resistant apparatus.

During cleavage, highly reactive carbocations are generated from the protecting groups. To prevent these from reacting with sensitive amino acid residues (like Cys, Met, Trp, and Tyr), "scavengers" such as anisole, p-cresol, or dimethyl sulfide (DMS) are added to the cleavage cocktail. After HF evaporation, the crude peptide is precipitated and washed with cold diethyl ether to remove the scavengers and cleaved protecting groups. The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters and reagents associated with the Boc-SPPS workflow.

Table 1: Reagents and Conditions for a Standard Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration | Reaction Time |

|---|---|---|---|

| Resin Swelling | Dichloromethane (DCM) | - | 30-60 min |

| Nα-Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 25-50% (v/v) | 1 x 1-2 min (pre-wash), 1 x 20-30 min |

| Washing | DCM, Isopropanol (IPA), DMF | - | 3-5 washes, 1 min each |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | 2 x 2 min |

| Washing | DCM, DMF | - | 3-5 washes, 1 min each |

| Coupling | Boc-Amino Acid (3-4 eq.), Coupling Reagent (3-4 eq.), Base (6-8 eq.) in DMF/DCM | Varies | 15-120 min |

| Washing | DMF, DCM | - | 3-5 washes, 1 min each |

| Capping (Optional) | Acetic Anhydride/DIEA in DCM | 10% / 5% | 15-20 min |

Data compiled from multiple sources.

Table 2: Common Coupling Reagents in Boc SPPS

| Reagent Acronym | Full Name | Key Features |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Cost-effective; forms insoluble dicyclohexylurea (DCU) byproduct. Often used with HOBt to reduce racemization. |

| DIC | N,N'-Diisopropylcarbodiimide | Similar to DCC, but the diisopropylurea byproduct is more soluble in common solvents. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient and fast-acting uronium salt-based reagent, popular for difficult couplings. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU with less risk of racemization, especially for sterically hindered amino acids. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency comparable to HATU, with improved safety and solubility profile. |

Table 3: Common Side-Chain Protecting Groups (Boc/Bzl Strategy)

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

|---|---|---|

| Arg | Tosyl (Tos) | High HF |

| Asp, Glu | Benzyl ester (OBzl) | High HF |

| Cys | 4-Methylbenzyl (Meb) | High HF |

| His | Benzyloxymethyl (Bom) | High HF |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | High HF |

| Ser, Thr | Benzyl ether (Bzl) | High HF |

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | High HF |

| Trp | Formyl (For) | Piperidine (pre-HF) |

Data compiled from multiple sources.

Experimental Protocols

Manual Boc SPPS Protocol: Single Coupling Cycle (0.1 mmol scale)

This protocol outlines the manual steps for adding one amino acid to the growing peptide chain.

-

Resin Preparation :

-

Place the peptide-resin (0.1 mmol) in a fritted reaction vessel.

-

Wash the resin with DCM (3 x 5 mL) for 1 minute each time to ensure it is swollen and ready for the reaction.

-

-

Nα-Boc Deprotection :

-

Add a solution of 50% TFA in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh 5 mL of 50% TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the solution.

-

-

Washing :

-

Wash the resin thoroughly to remove residual TFA:

-

DCM (3 x 5 mL)

-

Isopropanol (IPA) (2 x 5 mL)

-

DCM (3 x 5 mL)

-

-

-

Neutralization :

-

Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3 x 5 mL).

-

-

Amino Acid Coupling (HBTU Activation) :

-

In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HBTU (0.3 mmol, ~3 equivalents) in a minimal amount of DMF.

-

Add DIEA (0.6 mmol, 6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

-

Monitoring and Washing :

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Once complete, drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle, starting again at Step 2.

-

Final HF Cleavage Protocol

Caution : Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

-

Preparation :

-

Dry the final peptide-resin thoroughly under a high vacuum for several hours.

-

Place the dried peptide-resin in an HF-resistant reaction vessel (e.g., made of Teflon).

-

Add a scavenger mixture to the vessel. A typical mixture is p-cresol and dimethyl sulfide (DMS).

-

-

HF Cleavage Reaction :

-

Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.

-

Distill anhydrous HF into the cooled reaction vessel. A common ratio is HF/DMS/p-cresol (90:5:5 v/v).

-

Allow the reaction mixture to stir at 0°C for 1-2 hours.

-

-

Work-up :

-

After the reaction is complete, carefully evaporate the HF and scavengers under a vacuum, trapping the acid vapor.

-

Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide and remove organic-soluble impurities.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., dilute acetic acid or a solution containing acetonitrile/water/TFA) for subsequent purification by RP-HPLC.

-

Mandatory Visualizations

Caption: Cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Caption: Core chemical transformations in one cycle of Boc SPPS.

Caption: Decision tree for selecting a suitable coupling reagent in Boc SPPS.

References

- 1. csbio.com [csbio.com]

- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

The Strategic Integration of Penicillamine in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Penicillamine (Pen), a non-proteinogenic amino acid analog of cysteine featuring geminal dimethyl groups at the β-carbon, has emerged as a powerful tool in peptide chemistry. Its unique structural properties offer distinct advantages in peptide design and synthesis, leading to enhanced stability, controlled disulfide bond formation, and novel therapeutic activities. This technical guide provides an in-depth exploration of the applications of penicillamine in peptide chemistry, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and workflows.

Core Applications of Penicillamine in Peptide Science

The incorporation of penicillamine into peptide sequences offers several strategic advantages, primarily revolving around its steric bulk and the properties of its thiol group.

-

Enhanced Enzymatic Stability: The gem-dimethyl groups on the β-carbon of penicillamine provide significant steric hindrance, shielding the adjacent peptide bonds from proteolytic degradation. This intrinsic resistance to enzymatic cleavage can substantially increase the in vivo half-life of peptide-based therapeutics.

-

Control of Disulfide Bond Formation: The steric bulk of the penicillamine side chain influences the kinetics and thermodynamics of disulfide bond formation. In peptides containing both cysteine and penicillamine residues, the formation of mixed Cys-Pen disulfide bridges is often favored over Cys-Cys or Pen-Pen pairings.[1][2] This property can be exploited to direct the regioselective formation of disulfide bonds in complex, multi-cyclic peptides, reducing the generation of undesired isomers.[1][2]

-

Increased Resistance to Disulfide Shuffling: Penicillamine-containing disulfide bonds exhibit greater stability and resistance to reduction and disulfide shuffling in biological environments compared to traditional Cys-Cys bonds.[3] This enhanced stability is crucial for maintaining the structural integrity and, consequently, the biological activity of the peptide.

-

Conformational Constraint and Peptidomimetics: The introduction of penicillamine can impose conformational constraints on the peptide backbone, locking it into a specific bioactive conformation. This has been instrumental in the design of potent and selective analogs of peptide hormones and neurotransmitters, such as enkephalins and somatostatins.

Quantitative Data Summary

The substitution of cysteine with penicillamine can dramatically impact the biological activity and stability of peptides. The following tables summarize key quantitative data from studies on α-conotoxin RgIA analogs, which target nicotinic acetylcholine receptors (nAChRs) and have potential as non-opioid analgesics.

| Analog | Sequence | IC50 (nM) at human α9α10 nAChR | Fold Change vs. RgIA4 |

| RgIA4 | GCCSDPRCNYDHPEIC-NH2 | 1.5 | - |

| [L-Pen2]RgIA4 | GP CCSDPRCNYDHPEIC-NH2 | >1000 | >800-fold decrease |

| [L-Pen3]RgIA4 | GCP SDPRCNYDHPEIC-NH2 | 0.39 | 3.8-fold increase |

| [L-Pen8]RgIA4 | GCCSDPRP NYDHPEIC-NH2 | >1000 | >600-fold decrease |

| RgIA-5474 | GP CSDPRP NYDβ³hY PEIr C-OH | 0.0504 | ~9000-fold increase |

Data sourced from Gajewiak et al. (2021). Note: Bold letters indicate substitutions. β³hY = β³-homo-tyrosine, r = D-Arg.

| Peptide | % Remaining after 24h in 25% Human Serum |

| RgIA4 (globular) | 64% (±0.5) |

| RgIA-5474 (globular) | 94% (±0.7) |

Data sourced from Gajewiak et al. (2021).

Experimental Protocols

This section provides detailed methodologies for key experiments involving penicillamine in peptide chemistry, adapted from published literature.

Solid-Phase Peptide Synthesis (SPPS) of Penicillamine-Containing Peptides

This protocol describes the manual synthesis of a peptide containing a penicillamine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including Fmoc-Pen(Trt)-OH)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.95 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. For incorporating Fmoc-Pen(Trt)-OH, the same procedure is followed.

-

-

Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Regioselective Disulfide Bond Formation

This protocol is for a two-step oxidation to form two disulfide bonds in a peptide containing two Cys and two Pen residues, where one pair is protected with an acid-labile group (Trt) and the other with an orthogonal protecting group (Acm - acetamidomethyl). This strategy is adapted from the synthesis of α-conotoxin RgIA-5474.

Step 1: Formation of the Pen-Cys Disulfide Bond (Trt deprotection and oxidation)

Materials:

-

Lyophilized linear peptide with Trt-protected Pen and Cys residues, and Acm-protected Cys residues.

-

Oxidation buffer: 20 mM Potassium ferricyanide (K₃[Fe(CN)₆]) and 0.1 M Tris base in nano-pure water.

-

RP-HPLC purification system.

Procedure:

-

The linear peptide is synthesized with Trt protecting groups on the desired Pen and Cys residues and Acm on the other Cys residues. The Trt groups are removed during the standard TFA cleavage from the resin.

-

Dissolve the purified linear peptide in a suitable buffer (e.g., 0.1% TFA in water).

-

Add the peptide solution drop-wise to the vigorously stirring oxidation buffer to a final peptide concentration of approximately 20 µM.

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Monitor the reaction progress by RP-HPLC.

-

Once the reaction is complete, purify the monocyclic peptide by RP-HPLC.

Step 2: Formation of the Cys-Cys Disulfide Bond (Acm deprotection and oxidation)

Materials:

-

Lyophilized monocyclic peptide with Acm-protected Cys residues.

-

Iodine solution: 10 mM Iodine in acetonitrile/water/TFA.

-

Quenching solution: 1 M Ascorbic acid in water.

-

RP-HPLC purification system.

Procedure:

-

Dissolve the purified monocyclic peptide in a suitable buffer.

-

Add the peptide solution drop-wise to the stirring iodine solution to a final peptide concentration of approximately 20 µM.

-

Let the reaction proceed for 10 minutes at room temperature.

-

Quench the reaction by adding the ascorbic acid solution drop-wise until the yellow color of the iodine disappears.

-

Purify the final bicyclic peptide by RP-HPLC.

Serum Stability Assay

This protocol outlines a method to assess the stability of a penicillamine-containing peptide in human serum.

Materials:

-

Purified peptide.

-

Human serum.

-

Incubator at 37°C.

-

Quenching solution: Acetonitrile or 10% Trichloroacetic acid (TCA).

-

Centrifuge.

-

RP-HPLC system.

Procedure:

-

Dissolve the peptide in a suitable buffer (e.g., water or PBS).

-

Add the peptide solution to human serum to achieve a final peptide concentration (e.g., 150 µM) and a final serum concentration (e.g., 25%).

-

Incubate the mixture at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

-

Immediately quench the enzymatic activity by adding the aliquot to an equal volume of ice-cold acetonitrile or 10% TCA.

-

Vortex the quenched sample and incubate on ice for at least 15 minutes to precipitate serum proteins.

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.

-

Collect the supernatant containing the peptide.

-

Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

-

Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by penicillamine-containing peptides and a general experimental workflow.

Signaling Pathways

Penicillamine-containing peptides have been designed to target receptors involved in pain and other neurological processes. Below are simplified diagrams of the nicotinic acetylcholine receptor and opioid receptor signaling pathways.

Caption: Antagonism of α9α10 nAChR signaling by a penicillamine-containing peptide.

Caption: Opioid receptor signaling initiated by a penicillamine-containing enkephalin analog.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and characterization of a penicillamine-containing peptide.

Caption: General workflow for the synthesis and evaluation of penicillamine-containing peptides.

Conclusion

Penicillamine is a valuable and versatile building block in modern peptide chemistry. Its strategic incorporation can overcome key limitations of peptide-based drugs, such as poor enzymatic stability and lack of disulfide bond control. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to leverage the unique properties of penicillamine in the design and synthesis of next-generation peptide therapeutics. The continued exploration of penicillamine and other non-canonical amino acids will undoubtedly pave the way for novel and more effective peptide-based medicines.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptides Containing D-Penicillamine Using a Boc/Mob Strategy

Introduction

D-Penicillamine (Pen), a non-proteinogenic amino acid characterized by its unique dimethylated β-carbon, is a critical component in medicinal chemistry and drug development. Its incorporation into peptide sequences often imparts significant conformational constraints, making it a valuable tool for designing structurally defined peptides, including cyclic peptides and peptidomimetics. The thiol side-chain of penicillamine is a key functional group for forming disulfide bridges or for conjugation. To successfully incorporate this sterically hindered amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS), a robust protection strategy is paramount.

This application note details a protocol for the solid-phase synthesis of peptides containing D-penicillamine using a tert-butyloxycarbonyl (Boc) strategy for Nα-protection and a p-methoxybenzyl (Mob) group for the side-chain thiol protection of the D-Penicillamine residue. The Boc/Bzl protection scheme is a classic approach where the temporary Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid), while more stable, benzyl-type protecting groups on the side chains are retained until the final cleavage step.[1][2] The Mob group is particularly suitable for this strategy due to its lability under strong acid conditions, allowing for its simultaneous removal with peptide cleavage from the resin.

Experimental Protocols

This protocol outlines the manual Boc-SPPS for incorporating a Boc-D-Pen(Mob)-OH residue into a peptide sequence on a 0.1 mmol scale using Merrifield or PAM resin.

1. Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) into a fritted reaction vessel.[1]

-

Add dichloromethane (DCM, ~5 mL) to the resin and agitate gently for 30 minutes to swell the resin.[1]

-

Drain the solvent through the frit.

2. Standard Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be coupled.

-

Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the swollen resin.[1]

-

Agitate for 1-2 minutes and drain.

-

Add a fresh aliquot of 50% TFA in DCM (~5 mL).

-

Agitate for 20-30 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining. Perform the following washes in sequence:

-

DCM (3x)

-

Isopropanol (IPA) (1x)

-

DCM (3x)

-

-

-

Neutralization:

-

Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (~5 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (3x).

-

Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine (a positive test results in blue beads).

-

-

Amino Acid Coupling (for this compound and other residues):

-

In a separate vial, dissolve the incoming Boc-protected amino acid (0.3 mmol, 3 equivalents) and an activating agent like HOBt (0.3 mmol, 3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add a coupling reagent such as DCC (0.3 mmol, 3 equivalents) dissolved in DCM.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add it to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of Penicillamine, an extended coupling time or a second coupling may be necessary.

-

Perform a ninhydrin test to monitor reaction completion. A negative result (yellow beads) indicates successful coupling.

-

-

Washing:

-

Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.

-

3. Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the Mob group from D-Penicillamine.

-

After the final coupling cycle, perform a terminal Boc deprotection as described in step 2.1.

-

Wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

-

Prepare a cleavage cocktail specifically designed for Mob group removal. A highly effective and gentle cocktail is a mixture of TFA/triethylsilane (TES)/thioanisole (96:2:2).

-

Place the dried peptide-resin in a suitable reaction vessel and add the cleavage cocktail (~5-10 mL per 100 mg of resin).

-

Incubate the mixture at 40°C for 4 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the peptide precipitate.

-

Wash the precipitate with cold ether and dry it under a vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Reagent and Cocktail Summary

Table 1: Key Reagents for Boc-SPPS Cycle (0.1 mmol scale)

| Step | Reagent | Concentration / Amount | Purpose |

| Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | Removal of Nα-Boc group |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5% (v/v) | Neutralization of TFA salt |

| Coupling | Boc-Amino Acid | 3 equivalents | Peptide chain elongation |

| Activation | HOBt / DCC | 3 equivalents each | Carboxyl group activation |

| Washing | DCM, DMF, IPA | As required | Removal of excess reagents |

Table 2: Cleavage Cocktail for Final Deprotection

| Reagent Name | Composition (v/v/v) | Conditions | Notes |

| TES/Thioanisole Cocktail | TFA / TES / Thioanisole (96:2:2) | 4 hours @ 40°C | Gentle and effective for Mob group removal |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | 2-4 hours @ RT | A more universal, but malodorous, cleavage mixture |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | 1-2 hours @ RT | "Odorless" alternative, effective for Trityl-based groups |

Diagrams and Visualizations

Caption: Workflow diagram of the Boc solid-phase peptide synthesis (SPPS) cycle.

References

Application Notes and Protocols for the Use of Boc-D-Pen(Mob)-OH in Automated Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of Boc-D-Pen(Mob)-OH in automated solid-phase peptide synthesis (SPPS). Penicillamine (Pen), a non-proteinogenic amino acid, is a valuable building block for introducing conformational constraints and modulating the biological activity of peptides. The bulky β,β-dimethyl group of penicillamine can enhance resistance to disulfide shuffling. This document outlines detailed protocols for coupling, deprotection, and cleavage, along with troubleshooting strategies to address potential challenges, particularly those arising from steric hindrance.

Introduction to this compound in SPPS

This compound is a derivative of D-penicillamine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is protected by a 4-methoxybenzyl (Mob) group. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the Mob group requires a stronger acid for cleavage, typically in the final deprotection step. The D-configuration and the bulky nature of the penicillamine side chain necessitate optimized protocols to ensure high coupling efficiency and minimize side reactions.

Key Considerations for Using this compound

Steric Hindrance: The gem-dimethyl group and the bulky Boc and Mob protecting groups contribute to significant steric hindrance around the α-carbon. This can impede the approach of the activated carboxylic acid to the free N-terminus of the growing peptide chain, potentially leading to incomplete coupling. To overcome this, the use of potent coupling reagents and optimized reaction conditions is crucial.

Side Reactions: While the gem-dimethyl group can stabilize the thioester linkage, potentially reducing certain side reactions, other issues common to cysteine-containing peptides may still occur. These include racemization and β-elimination, particularly if the penicillamine residue is at the C-terminus.

Experimental Protocols

Resin Loading

Standard protocols for loading the first amino acid onto a suitable resin (e.g., Merrifield or PAM resin) can be followed.

Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be incorporated into the peptide sequence.

-

Wash: Swell the peptide-resin in dichloromethane (DCM).

-

Pre-wash: Treat the resin with 50% TFA in DCM for 2 minutes.

-

Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.

-

Wash: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then N,N-dimethylformamide (DMF).

-

Wash: Wash the peptide-resin with DMF.

-

Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes to neutralize the N-terminal TFA salt.

-

Wash: Wash the resin thoroughly with DMF.

Due to the steric hindrance of this compound, a potent coupling reagent is recommended. HATU is often a preferred choice for such difficult couplings.

Protocol using HATU/DIEA:

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Activation: Add DIEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Reaction: Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling with fresh reagents is recommended.

-

Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all protecting groups, including the Mob group from the penicillamine side chain. A strong acid cocktail with appropriate scavengers is required.

Cleavage Cocktail for Peptides Containing Pen(Mob):

A recommended cleavage cocktail for removing the Mob group is a mixture of TFA, triethylsilane (TES) as a scavenger, and thioanisole.

-

Composition: TFA/TES/thioanisole (96:2:2 v/v/v)

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at 40°C for 4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether two more times to remove scavengers and byproducts.

-

Drying: Dry the peptide pellet under vacuum.

Data Presentation

| Coupling Reagent | Typical Coupling Time | Expected Efficiency for Sterically Hindered Amino Acids | Notes |

| DIC/HOBt | 2-4 hours | Moderate to Good | A classic and cost-effective choice, but may require longer reaction times or double coupling for very hindered residues. |

| HBTU/DIEA | 1-2 hours | Good to Excellent | Generally provides good results with hindered amino acids. |

| HATU/DIEA | 30-60 minutes | Excellent | Highly recommended for difficult couplings due to its high reactivity and ability to suppress racemization. |

Monitoring Coupling Efficiency:

-

Kaiser Test: A qualitative colorimetric test to detect free primary amines on the resin. A negative result (yellow beads) indicates >99.5% coupling completion.

-

HPLC Analysis: A small amount of the peptide can be cleaved from the resin at intermediate steps and analyzed by HPLC to quantify the presence of deletion sequences, providing a quantitative measure of coupling efficiency.

Potential Side Reactions and Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance of this compound. | Use a more potent coupling reagent like HATU. Increase the coupling time and/or perform a double coupling. |

| Low Yield | Incomplete cleavage from the resin or loss during workup. | Optimize cleavage conditions (time, temperature, cocktail composition). Ensure efficient precipitation and washing of the peptide. |

| Presence of Unexpected Peaks in HPLC | Racemization of the D-Penicillamine residue. Alkylation of the thiol side chain during cleavage. | Use a coupling reagent known to suppress racemization (e.g., HATU). Ensure an effective scavenger cocktail is used during cleavage. |

| β-Elimination (at C-terminal Pen) | Base-catalyzed side reaction during Fmoc deprotection (if used in a mixed Boc/Fmoc strategy) or during neutralization. | This is less common in Boc-only strategies but can be minimized by using milder bases or shorter neutralization times. |

The gem-dimethyl group of penicillamine has been shown to stabilize adjacent thioester bonds, which may reduce the likelihood of certain intramolecular side reactions compared to cysteine.

Visualizations

Application Notes and Protocols for Coupling Boc-D-Pen(Mob)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids into peptide sequences is a critical aspect of modern peptide chemistry, often employed to introduce conformational constraints, enhance metabolic stability, or modulate biological activity. Boc-D-Pen(Mob)-OH, a derivative of D-Penicillamine with a p-methoxybenzyl (Mob) protecting group on the thiol side-chain, presents unique challenges in solid-phase peptide synthesis (SPPS). The bulky nature of the Penicillamine residue, coupled with the Mob protecting group, can lead to slow and incomplete coupling reactions. Furthermore, the chiral center is susceptible to racemization under certain activation conditions.

This document provides a comprehensive guide to selecting appropriate coupling reagents for this compound in Boc-strategy SPPS. It includes a comparative summary of common coupling reagents, detailed experimental protocols, and a workflow diagram to assist researchers in optimizing their synthetic strategies for peptides containing this challenging amino acid.

Challenges in Coupling this compound

The primary difficulties encountered when coupling this compound in SPPS are:

-

Steric Hindrance: The presence of two methyl groups on the β-carbon and the bulky Mob protecting group on the sulfur atom significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can result in low coupling yields and the formation of deletion sequences.

-

Racemization: The α-proton of the activated amino acid is susceptible to abstraction by base, leading to the formation of an oxazolone intermediate that can racemize. While urethane-based protecting groups like Boc generally suppress racemization, the risk is not entirely eliminated, especially with highly activating reagents and extended reaction times.[1] Cysteine derivatives, to which Penicillamine is structurally related, are particularly prone to racemization.[2]

To overcome these challenges, the choice of coupling reagent and reaction conditions is paramount. Modern, highly efficient coupling reagents are often required to achieve satisfactory results.

Selection of Coupling Reagents

The ideal coupling reagent for this compound should offer high reactivity to overcome steric hindrance while minimizing the risk of racemization. A summary of suitable coupling reagents is presented below.

Data Presentation: Comparative Summary of Coupling Reagents

| Coupling Reagent/System | Reagent Class | Relative Reaction Rate | Expected Efficiency for Hindered Coupling | Risk of Racemization | Key Considerations |

| DIC/HOBt | Carbodiimide + Additive | Moderate | Moderate | Low to Moderate | A classic and cost-effective choice. The formation of soluble diisopropylurea (DIU) is advantageous in SPPS. HOBt acts as a catalyst and suppresses racemization.[3] |

| DIC/OxymaPure® | Carbodiimide + Additive | High | High | Low | OxymaPure is a non-explosive alternative to HOBt and has been shown to be highly effective in suppressing racemization, even at elevated temperatures.[2][4] |

| HBTU/DIPEA | Aminium Salt | Fast | High | Low to Moderate | A widely used and reliable coupling reagent. Pre-activation is recommended. May cause guanidinylation of the N-terminal amine if used in excess. |

| HATU/DIPEA | Aminium Salt | Very Fast | Very High | Low | Generally considered one of the most efficient coupling reagents, especially for sterically hindered amino acids. The HOAt active ester is highly reactive. |

| PyBOP®/DIPEA | Phosphonium Salt | Fast | High | Low | A non-carcinogenic alternative to the original BOP reagent. Byproducts are generally water-soluble, facilitating purification. |

| COMU®/DIPEA | Aminium Salt | Very Fast | Very High | Low | A third-generation uronium salt based on OxymaPure. It offers high reactivity comparable to HATU, with the added benefits of being non-explosive and having reduced allergenic potential. |

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in Boc-strategy SPPS. The protocols assume a starting resin with a free N-terminal amine. Reagent equivalents are based on the initial loading of the resin.

Protocol 1: Coupling using DIC/HOBt

This protocol is a reliable and cost-effective method for coupling this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Coupling Solution Preparation:

-

In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated coupling solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring the Reaction:

-

Take a small sample of the resin beads and wash thoroughly with DMF and DCM.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), extend the coupling time for an additional 1-2 hours and re-test. If the reaction remains incomplete, a second coupling with fresh reagents may be necessary.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin extensively with DMF (3 times), DCM (3 times), and finally DMF (2 times) to remove excess reagents and byproducts.

-

Protocol 2: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for particularly difficult couplings where steric hindrance is a major concern.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit